molecular formula C18H20ClN5 B2740358 1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 890947-50-9

1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2740358
CAS No.: 890947-50-9
M. Wt: 341.84
InChI Key: YXHWPDWRDNSDTP-UHFFFAOYSA-N
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Description

The compound 1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its versatility in medicinal chemistry. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3-chlorophenyl group and at position 4 with a 3,5-dimethylpiperidine moiety. These substitutions are critical for modulating biological activity, solubility, and receptor binding.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c1-12-6-13(2)10-23(9-12)17-16-8-22-24(18(16)21-11-20-17)15-5-3-4-14(19)7-15/h3-5,7-8,11-13H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHWPDWRDNSDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Attachment of the dimethylpiperidinyl group: This is usually done through a nucleophilic substitution reaction, where the dimethylpiperidinyl group is attached to the core structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chlorophenyl and piperidine substituents enhances its pharmacological profile.

Anticancer Properties

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds similar to 1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine have been reported to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. The mechanism often involves the inhibition of angiogenesis and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. A series of pyrazolo[3,4-d]pyrimidine derivatives have shown promising results in reducing inflammation markers in preclinical models. These compounds were found to inhibit the production of prostaglandins and other inflammatory mediators .

Antimicrobial Activity

There is emerging evidence that pyrazolo[3,4-d]pyrimidines can act as antimicrobial agents. Studies have suggested that such compounds can inhibit bacterial growth and may be effective against resistant strains of bacteria .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the pyrazolo core followed by functionalization with various substituents. The synthetic strategies often aim to optimize yield and purity while exploring different substitution patterns to enhance biological activity .

Case Study: Synthesis and Evaluation

A notable study synthesized several pyrazolo[3,4-d]pyrimidine derivatives using aminopyrazole as a starting material. The synthesized compounds were evaluated for their anti-inflammatory and analgesic activities through various pharmacological assays. Results indicated that certain derivatives exhibited superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Safety Profile

Preclinical toxicity studies have shown that this compound has a favorable safety profile with low ulcerogenic activity compared to standard treatments like Diclofenac. This characteristic makes it a candidate for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Positional Variations

The pyrazolo[3,4-d]pyrimidine core allows for extensive derivatization. Key structural analogs include:

Compound Name Position 1 Substituent Position 4 Substituent Key Features Reference
1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl) 4-Chlorobenzyl 3,5-Dimethylpiperidine Enhanced lipophilicity; potential kinase inhibition
1-(4-Methylbenzyl)-4-(3,5-dimethylpiperidin-1-yl) 4-Methylbenzyl 3,5-Dimethylpiperidine Increased steric bulk; similar pharmacokinetic profile to target compound
1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl 3-Chloro-4-fluorophenyl Hydrazinyl Polar hydrazine group; possible use in chelation or prodrug strategies
1-(4-Chlorobenzyl)-4-(4-phenylpiperazino) 4-Chlorobenzyl 4-Phenylpiperazine Piperazine moiety may enhance G-protein-coupled receptor (GPR35/55) binding

Key Insights :

  • Lipophilicity : The 3,5-dimethylpiperidine group (common in target compound and CID 2944971 ) likely improves membrane permeability compared to polar substituents like hydrazine .
  • Receptor Specificity : Piperidine vs. piperazine substituents (e.g., vs. 4) may shift activity toward different receptor classes (e.g., kinases vs. GPCRs) .

Key Insights :

  • Antimicrobial activity in analogs like 3d () highlights the role of halogenated aryl groups in enhancing bacterial/fungal targeting .
Pharmacokinetic Properties
  • Lipophilicity : The 3,5-dimethylpiperidine group likely enhances blood-brain barrier penetration compared to polar groups (e.g., hydrazine or carboxylic acid derivatives).
  • Metabolic Stability : Piperidine rings are generally more metabolically stable than piperazines due to reduced susceptibility to oxidative degradation .

Biological Activity

1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is characterized by a fused ring system that mimics adenine, allowing for interactions with various biological targets such as kinases. Its molecular formula is C20H23ClN2O3SC_{20}H_{23}ClN_2O_3S with a molecular weight of approximately 341.8 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with adenosine receptors and various kinases. It has been shown to exhibit selective affinity for the A1 adenosine receptor, which plays a critical role in numerous physiological processes including cardiovascular function and neurotransmission .

Key Mechanisms:

  • Adenosine Receptor Modulation : The compound acts as an agonist or antagonist at adenosine receptors, influencing cellular signaling pathways.
  • Kinase Inhibition : It has been reported to inhibit cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival .

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties. The following table summarizes its biological effects based on recent studies:

Biological Activity Effect Reference
Anti-cancerInhibits tumor growth in MCF-7 breast cancer model
Apoptosis InductionStrongly induces apoptosis in cancer cells
Cell Migration InhibitionSuppresses migration of cancer cells
Cell Cycle ArrestInhibits cell cycle progression leading to DNA fragmentation
Kinase InhibitionInhibits CDK1 and CDK2 activities

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in various biological contexts:

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited the growth of multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer models. It induced apoptosis and inhibited cell migration, suggesting its potential as an anti-cancer agent .
  • Molecular Docking Studies : Research involving molecular docking simulations revealed that the compound binds effectively to the ATP-binding pocket of kinases, confirming its potential as a kinase inhibitor. This binding mimics natural substrates and disrupts normal kinase activity, leading to reduced tumor cell viability .
  • Comparative Analysis : When compared with other pyrazolo[3,4-d]pyrimidines, this compound exhibited superior potency against specific targets such as EGFR and VEGFR2, with IC50 values ranging from 0.3 to 24 µM across different assays .

Q & A

Basic: What are the established synthetic routes for 1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. Key steps include:

  • Nucleophilic substitution to introduce the 3,5-dimethylpiperidine moiety, often using alkyl halides or activated intermediates under anhydrous conditions (e.g., dry acetonitrile or DMF) .
  • Cyclization reactions to form the pyrazolo[3,4-d]pyrimidine core, optimized with catalysts like triethylamine or Pd-based systems .
  • Chlorophenyl group incorporation via Suzuki coupling or halogenation, requiring precise temperature control (60–80°C) and inert atmospheres .
    Critical factors : Solvent polarity (e.g., ethanol vs. DMSO), catalyst loading, and reaction time significantly affect yield. Chromatographic purification (e.g., silica gel) is essential for isolating high-purity products .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions .
  • IR spectroscopy : Validates functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C=N stretches at ~1600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₂₀ClN₅) .
  • X-ray crystallography : Resolves 3D conformation, particularly for regiochemical verification of the piperidine and pyrazole rings .

Advanced: How can solvent choice and catalyst systems be optimized to improve regioselectivity in the final cyclization step?

Methodological Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, favoring cyclization over side reactions. Non-polar solvents (e.g., toluene) may reduce byproduct formation .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve electrophilic aromatic substitution, while Pd(PPh₃)₄ enhances cross-coupling efficiency .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 120°C) can drive regioselective ring closure, monitored via TLC .

Advanced: What analytical strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Purity validation : Use HPLC (≥95% purity threshold) to rule out impurities affecting assay results .
  • Dose-response standardization : Normalize activity data using IC₅₀ values from kinase inhibition assays (e.g., ATP-competitive binding assays) .
  • Structural analogs comparison : Test derivatives (e.g., varying piperidine substituents) to isolate structure-activity relationships (SAR) .

Basic: What in vitro assays are commonly used to assess its kinase inhibition activity?

Methodological Answer:

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, Aurora A) with fluorescence-based ADP-Glo™ detection to quantify ATP competition .
  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116) to correlate kinase inhibition with cytotoxicity .
  • Western blotting : Validate downstream targets (e.g., phosphorylated ERK) in treated vs. untreated cells .

Advanced: How do substituent variations on the piperidine ring affect target binding affinity?

Methodological Answer:

  • Methyl group positioning : 3,5-Dimethylpiperidine enhances hydrophobic interactions with kinase ATP pockets compared to unsubstituted analogs .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict steric complementarity with binding sites .
  • Free-energy calculations : MM-PBSA analysis quantifies substituent contributions to binding energy (ΔG) .

Basic: What purification techniques are critical for isolating high-purity samples?

Methodological Answer:

  • Flash chromatography : Silica gel columns with gradient elution (hexane/EtOAc) remove unreacted precursors .
  • Recrystallization : Ethanol/water mixtures yield crystalline products with >99% purity .
  • Size-exclusion chromatography : Separates high-molecular-weight byproducts in polar solvents .

Advanced: What computational methods predict binding modes with kinase targets?

Methodological Answer:

  • Homology modeling : Build kinase structures (e.g., using SWISS-MODEL) if crystallographic data are unavailable .
  • Ensemble docking : Screen multiple conformations to account for protein flexibility .
  • QM/MM simulations : Refine electronic interactions (e.g., halogen bonding with 3-chlorophenyl) at the binding site .

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